N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide
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Overview
Description
“N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide” is a compound that belongs to the class of 1,2,3-triazoles . Triazoles are nitrogenous heterocyclic compounds that have a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . They are known for their notable therapeutic importance and are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process involves the reaction between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles are then thoroughly characterized using different spectral techniques .Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles is characterized by the presence of two carbon and three nitrogen atoms in the rings . The nitrogen atoms present in these tautomers have distinct characteristics .Chemical Reactions Analysis
Triazoles are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These unique features contribute to their enhanced biocompatibility .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,3-triazoles can vary. The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C .Scientific Research Applications
Synthetic Chemistry Applications
Sulfonamides and their derivatives play a crucial role in synthetic chemistry, offering pathways to various complex molecules. For instance, oxidative cross-coupling reactions involving benzenesulfonamides under the catalysis of a palladium-copper system have been demonstrated to produce phenanthridine derivatives, highlighting their utility in creating complex heterocyclic structures (Miura et al., 1998). Similarly, the synthesis of novel bi-triazole precursors from benzenesulfonamide derivatives showcases their potential in generating precursors for further chemical transformations (Hajib et al., 2022).
Enzymatic Inhibition
Sulfonamides, including those with triazole moieties, have been extensively studied for their inhibitory effects on human carbonic anhydrase isozymes, crucial for various physiological processes. Studies have found that these compounds exhibit low nanomolar inhibitory activity against certain isozymes, pointing to their potential therapeutic applications (Alafeefy et al., 2015). Moreover, the development of sulfonamide derivatives as inhibitors offers insights into designing inhibitors for targeted therapeutic applications.
Materials Science
Sulfonamide derivatives have also found applications in materials science, particularly in the development of dyes and coatings with added functionalities. For example, the synthesis of sulfonamide-based azo dyes demonstrates their utility in imparting UV protection and antimicrobial properties to cotton fabrics, indicating their significance in enhancing material properties for specific applications (Mohamed et al., 2020).
Mechanism of Action
Target of Action
The primary target of the compound N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide is the enzyme Carbonic Anhydrase-II . This enzyme plays a crucial role in maintaining acid-base balance in the body, and its inhibition can lead to a variety of physiological effects .
Mode of Action
This compound interacts with its target, Carbonic Anhydrase-II, by binding directly to the active site residues of the enzyme . This interaction inhibits the enzyme’s activity, leading to changes in the physiological processes that the enzyme is involved in .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of Carbonic Anhydrase-II enzyme activity . This inhibition can disrupt the normal physiological processes regulated by this enzyme, leading to various potential effects.
Safety and Hazards
While specific safety and hazard information for “N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide” is not available, it’s important to note that safety precautions should always be taken when handling chemical compounds. Some triazoles are used in commercially available drugs and are generally considered safe for use under prescribed conditions .
Future Directions
The future directions in the research of 1,2,3-triazoles involve the development of novel antimicrobial drugs to combat ever-growing drug-resistant infections effectively . There is significant interest in 1,2,3-triazole among the scientific community due to its potential to significantly advance medicinal chemistry .
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-11(2)13(10-17-14-8-9-15-17)16-20(18,19)12-6-4-3-5-7-12/h3-9,11,13,16H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUUNAJVVWYWNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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